molecular formula C18H25Cl4N3OS B11711936 N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide

N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide

Cat. No.: B11711936
M. Wt: 473.3 g/mol
InChI Key: JPKVKNDBMQFUPY-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide is a complex organic compound characterized by its unique structure, which includes trichloro, chlorophenyl, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2,2-trichloroethylamine with 4-chlorophenyl isothiocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the trichloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols; often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-{[(4-ethoxyanilino)carbamothioyl]amino}ethyl)heptanamide
  • N-(2,2,2-Trichloro-1-{[(morpholine-4-carbothioyl)amino]ethyl)benzamide

Uniqueness

N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H25Cl4N3OS

Molecular Weight

473.3 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]nonanamide

InChI

InChI=1S/C18H25Cl4N3OS/c1-2-3-4-5-6-7-8-15(26)24-16(18(20,21)22)25-17(27)23-14-11-9-13(19)10-12-14/h9-12,16H,2-8H2,1H3,(H,24,26)(H2,23,25,27)

InChI Key

JPKVKNDBMQFUPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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